molecular formula C14H20N4O4 B2991174 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide CAS No. 2380194-31-8

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide

Cat. No.: B2991174
CAS No.: 2380194-31-8
M. Wt: 308.338
InChI Key: ONPDZZIHFQYIKG-UHFFFAOYSA-N
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Description

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide is a chemical compound with the molecular formula C14H20N4O4 and a molecular weight of 308338

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of morpholine with cyclobutylmethylamine, followed by the introduction of the oxazol-3-yl group. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide is used to study enzyme inhibition and receptor binding. It has shown potential as a tool compound in understanding biological pathways.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism by which N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide

  • N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzamide

Uniqueness: N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide stands out due to its unique structural features and its ability to interact with specific biological targets. Its distinct chemical properties make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c19-12(13(20)16-11-2-7-22-17-11)15-10-14(3-1-4-14)18-5-8-21-9-6-18/h2,7H,1,3-6,8-10H2,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPDZZIHFQYIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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